Sigma-1 receptor antagonist 2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sigma-1 receptor (S1R) is a multi-functional, ligand-operated protein situated in endoplasmic reticulum (ER) membranes. Changes in its function and/or expression have been associated with various neurological disorders including amyotrophic lateral sclerosis/frontotemporal dementia, Alzheimer’s (AD) and Huntington’s diseases (HD) .

Synthesis Analysis

The synthesis of Sigma-1 receptor antagonists has been reported in several studies. For instance, a study reported the development of diazabicyclo[4.3.0]nonane and 2,7-diazaspiro[3.5]nonane derivatives as sigma receptors (SRs) ligands . The compounds were evaluated in S1R and S2R binding assays, and modeling studies were carried out to analyze the binding mode .

Molecular Structure Analysis

The three-dimensional structure of the Sigma-1 receptor was elusive for many years, but the crystal structure of the human S1R has been recently clarified . An examination of the molecular basis for receptor oligomerization and ligand recognition revealed a trimeric architecture with a signal-pass transmembrane topology in each protomer .

Chemical Reactions Analysis

In one study, seven Xl σ1-R structures were solved by X-ray crystallography, and they differ from one another in: state of ligation (i.e., they are either in the free state or in complex with one of the known ligands, the PRE084 agonist or the S1RA antagonist); ligand binding site conformation (i.e., closed vs. open-like conformation); and presence of mutated residues .

Physical And Chemical Properties Analysis

The Sigma-1 Receptor (S1R) is a small, ligand-regulated integral membrane protein involved in cell homeostasis and the cellular stress response . The receptor has a multitude of protein and small molecule interaction partners with therapeutic potential .

Wissenschaftliche Forschungsanwendungen

Pain Management

Sigma-1 receptor antagonists have been investigated for their potential in pain management. Studies suggest these antagonists can modulate pain by interacting with other proteins like NMDA and opioid receptors, affecting the intracellular signaling involved in chronic pain states. This provides a rationale for their use in pain therapy, especially considering the critical need for analgesics with new mechanisms of action (Vela, Merlos, & Almansa, 2015).

Neuroprotective Actions

Sigma-1 receptor agonists, a closely related class to antagonists, have shown neuroprotective actions in conditions like Alzheimer's disease. These compounds may ameliorate cognitive impairments and exert protective action on neurons, suggesting their potential in enhancing memory and providing neuroprotection (Antonini et al., 2011).

Modulation of Ion Channels

Sigma receptor ligands have demonstrated the potential to modulate ion channels, such as Kv2.1, which are abundant in retinal photoreceptors. This suggests a role in treating retinal degeneration and other neuronal diseases. Notably, the action on these channels might be independent of sigma receptor activity, indicating a broader potential application of these ligands (Liu et al., 2017).

Neuropsychiatric Disorders

Sigma-1 receptor ligands have been proposed as potential treatments for neuropsychiatric disorders. They regulate neurotransmitter release, including dopamine, and are involved in learning, memory, and certain neuropsychiatric conditions. This positions them as potential therapeutic agents for disorders such as depression and schizophrenia (Hayashi & Su, 2004).

Modulatory Role in Drug Efficacy

Sigma-1 receptor ligands can modulate the efficacy of other drugs, such as enhancing opioid analgesia without increasing associated side effects. This suggests their use as adjuvants in opioid therapy, potentially increasing the safety and effectiveness of opioid medications (Vidal-Torres et al., 2013).

Cancer Therapy

Recent studies have identified ammonium salts that act as sigma-1 receptor agonists and antagonists, exhibiting potential for cancer therapy. These simple compounds have shown the ability to impact tumor growth and may offer a novel approach to cancer treatment (Brimson et al., 2020).

Wirkmechanismus

S1R agonists are broadly neuroprotective and this is achieved through a diversity of S1R-mediated signaling functions that are generally pro-survival and anti-apoptotic . These mechanisms are diverse due to the fact that S1R can bind to and modulate a large range of client proteins, including many ion channels in both ER and plasma membranes .

Zukünftige Richtungen

Given the pluripotent modulation of the S1R in diverse neurological disorders, it is hypothesized that the S1R may affect a series of pathophysiology after traumatic brain injury . This suggests that S1R is incredibly versatile in its ability to foster neuronal homeostasis in the context of several neurodegenerative disorders , and it may be a potential therapeutic target for future research.

Eigenschaften

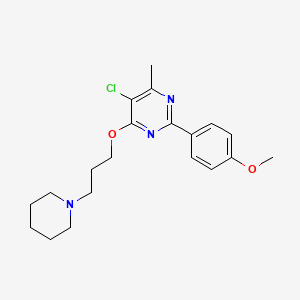

IUPAC Name |

5-chloro-2-(4-methoxyphenyl)-4-methyl-6-(3-piperidin-1-ylpropoxy)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26ClN3O2/c1-15-18(21)20(26-14-6-13-24-11-4-3-5-12-24)23-19(22-15)16-7-9-17(25-2)10-8-16/h7-10H,3-6,11-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAEOHCOAHZFOEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C2=CC=C(C=C2)OC)OCCCN3CCCCC3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Ethyl-N-[3-(methylamino)-3-oxopropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2452727.png)

![N-cyclopentyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2452731.png)

![[5-(aminomethyl)-4H-1,2,4-triazol-3-yl]methanol hydrochloride](/img/structure/B2452732.png)

![Methyl 6-isopropyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2452733.png)

![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetamide](/img/structure/B2452734.png)